3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
Description
Properties
Molecular Formula |
C13H22N4 |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C13H22N4/c1-4-8-17(9-5-1)10-12-11-6-2-3-7-14-13(11)16-15-12/h1-10H2,(H2,14,15,16) |
InChI Key |
MSMHVZWTXUEADX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C3CCCCNC3=NN2 |
Origin of Product |
United States |
Preparation Methods
Construction of the Hexahydropyrazoloazepine Core
- The hexahydropyrazoloazepine core is commonly synthesized via cyclization reactions involving hydrazine derivatives and appropriate keto or aldehyde precursors that allow formation of the pyrazole ring fused to a seven-membered azepine ring.
- Reduction or hydrogenation steps are employed to achieve the hexahydro (partially saturated) state of the bicyclic system.
- Literature indicates that starting from substituted pyrazoles or azepine precursors, ring closure can be achieved under acidic or Lewis acid catalysis conditions, often using reagents like aluminum chloride or boron trifluoride complexes to promote cyclization and rearrangement.
Detailed Preparation Method (Stepwise)
Research Findings and Optimization Notes
- The molar ratio of Lewis acid catalyst (e.g., AlCl3) to substrate is critical; ratios between 2.5 to 3.0 equivalents provide optimal reaction rates and yields. Lower ratios slow the reaction, while higher ratios complicate phase separation and increase waste.
- Temperature control during acid addition and workup is essential to prevent decomposition or side reactions; maintaining below 35°C is recommended.
- Reductive amination conditions must be carefully controlled to avoid over-reduction or polymerization; mild reducing agents and buffered conditions improve selectivity.
- Purification steps involving drying agents (e.g., sodium sulfate) and filtration are necessary to remove residual solids and catalyst traces, ensuring high purity of the final compound.
Comparative Data Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.
Scientific Research Applications
3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems and Pharmacological Relevance
a) Pyrazolo[3,4-b]azepine vs. Pyrazolo[3,4-d]azepine Derivatives
- Target Compound : The pyrazolo[3,4-b]azepine core positions the pyrazole ring at the 3,4-b position of the azepine, creating a distinct spatial arrangement compared to pyrazolo[3,4-d]azepines.
- JNJ-18038683 (1-Benzyl-3-(4-chlorophenyl)-pyrazolo[3,4-d]azepine): This analog, developed by Janssen, acts as a serotonin receptor modulator. Its [3,4-d] fusion and substituents (benzyl, 4-chlorophenyl) enhance selectivity for 5-HT receptors. Formulation with hydroxypropyl-β-cyclodextrin suggests low intrinsic solubility, a challenge shared with many fused heterocycles .
Key Difference: The [3,4-b] vs. Piperidinylmethyl substitution in the target compound may improve blood-brain barrier penetration compared to JNJ-18038683’s aromatic groups .
b) Pyrazoloazepines vs. Triazolo-thiadiazoles
- Triazolo[3,4-b]thiadiazoles (Evidences 3–5): These compounds exhibit vasodilatory and antimicrobial activities. For example, 3-(3-pyridyl)-substituted derivatives show enhanced vasodilation due to increased lipophilicity from aromatic substituents. The thiadiazole-triazole fusion offers a planar structure, contrasting with the non-planar azepine ring in pyrazoloazepines .
Key Difference: The azepine ring’s flexibility may allow better adaptation to binding pockets in proteins compared to rigid triazolo-thiadiazoles.
Substituent Effects on Bioactivity and Solubility
- Piperidinylmethyl vs. Ethylpiperidinyl: The ethyl group in ’s compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Aromatic vs. Aliphatic Substituents : JNJ-18038683’s aromatic groups improve receptor selectivity but require formulation aids, whereas aliphatic substituents (e.g., piperidinyl) may reduce metabolic instability .
Therapeutic Potential and Mechanism Inference
- CNS Applications : The piperidine moiety in the target compound suggests possible affinity for neurotransmitter receptors (e.g., 5-HT, dopamine). JNJ-18038683’s activity supports this hypothesis .
- Oncology : Patent highlights pyridopyridazine and pyrazoloazepine derivatives as Bcl-xL inhibitors. The target compound’s azepine core may similarly disrupt protein-protein interactions in apoptosis pathways .
Biological Activity
3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of pyrazoloazepines, characterized by a fused ring structure that contributes to its pharmacological properties. The presence of the piperidinylmethyl group is significant for its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds within the pyrazoloazepine class exhibit notable antitumor properties. For instance, a derivative of this compound was evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, suggesting that structural modifications can enhance antitumor efficacy .
Antibacterial and Antifungal Activity
In addition to antitumor effects, 3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has shown promise as an antibacterial and antifungal agent. A study synthesized several derivatives and tested their antimicrobial properties against common pathogens. The findings revealed that certain modifications increased activity against both Gram-positive and Gram-negative bacteria as well as fungi .
The biological activity of this compound is believed to stem from its ability to interact with specific receptors or enzymes involved in cellular signaling pathways. For example, it may inhibit key enzymes in metabolic pathways associated with cancer cell growth or microbial survival. Detailed mechanistic studies are still required to elucidate these interactions fully.
Case Study 1: Antitumor Efficacy in Breast Cancer Models
A specific case study investigated the effects of this compound on breast cancer models. Mice treated with varying doses showed significant tumor regression compared to control groups. Histological analysis confirmed reduced tumor size and lower proliferation rates in treated tissues .
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, researchers evaluated the compound's effectiveness against Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .
Table 1: Biological Activity Overview
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Antitumor Activity (IC50) | Antibacterial Activity (MIC) |
|---|---|---|
| 3-(1-Piperidinylmethyl)-1H-pyrazolo | 25 µM | 16 µg/mL |
| 4-Methyl derivative | 15 µM | 8 µg/mL |
| 6-Substituted variant | 10 µM | 4 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
